N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzoxazine structure, which is known for its stability and reactivity. The presence of the ethylphenyl and methylsulfonyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazine core This can be achieved through a cyclization reaction involving an appropriate amine and a phenolic compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylphenyl and methylsulfonyl groups may enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonyl indole-benzimidazoles: These compounds share the methylsulfonyl group and have been studied for their anticancer properties.
Phenylboronic pinacol esters: Known for their use in drug design and delivery, these compounds have similar stability and reactivity.
Uniqueness
N-(2-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its benzoxazine core, which provides a stable and reactive framework for various chemical modifications. The combination of the ethylphenyl and methylsulfonyl groups further enhances its chemical properties, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-8-4-5-9-14(13)19-18(21)17-12-20(25(2,22)23)15-10-6-7-11-16(15)24-17/h4-11,17H,3,12H2,1-2H3,(H,19,21) |
InChI Key |
NQKLPJJNDPWWJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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